molecular formula C21H20BrNO3 B2933055 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 846063-00-1

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2933055
CAS RN: 846063-00-1
M. Wt: 414.299
InChI Key: GRMNPIMXTDZORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups and rings, including a bromophenyl group, a hydroxy group, a methyl group, a pyrrolidinylmethyl group, and a chromenone structure . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the various functional groups and rings present. For example, the presence of a bromine atom could increase the compound’s molecular weight and polarity .

Scientific Research Applications

Synthesis and Characterization

Research on compounds related to 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one focuses on their synthesis and potential applications. These compounds are part of a broader class of chemicals known for their diverse biological activities and applications in materials science. For example, the synthesis of β-(о-hydroxybenzyl)pyridines through three-component condensation demonstrates the versatility of chromene derivatives in forming complex structures with potential applications in medicinal chemistry and materials science (Osipov, Osyanin, & Klimochkin, 2018). Similarly, the development of novel tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives through a Michael-Michael-acetalization cascade underscores the potential for creating new therapeutic agents and materials with unique properties (Liu et al., 2015).

Fluorescent Probes and Dyes

Compounds structurally related to 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been explored for their potential as fluorescent probes and dyes. For instance, a novel pH probe based on the ratiometric fluorescent properties of a dicyanomethylene-4H-chromene platform, incorporating pyrrolidine, demonstrated high selectivity and sensitivity for pH variation, highlighting its potential in bioanalytical applications (Liu et al., 2017).

Biological Activities

The chemical scaffold of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is similar to those studied for various biological activities. For example, the synthesis and evaluation of coumarin and dicoumarol derivatives have revealed potential antimicrobial activities, indicating the possibility of developing new therapeutic agents from these compounds (Regal, Shaban, & El‐Metwally, 2020).

Material Science and Catalysis

Chromene derivatives are also investigated for their applications in material science and as catalysts. The synthesis of nitrogen-containing heterocycles with neoflavonoid moieties from 4-(4-acetylphenyl)-3-hydroxycoumarins illustrates the potential of these compounds in creating new materials with specific optical or catalytic properties (Yagodinets et al., 2019).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of several functional groups that are common in bioactive compounds .

properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c1-13-19(14-4-6-15(22)7-5-14)20(25)16-8-9-18(24)17(21(16)26-13)12-23-10-2-3-11-23/h4-9,24H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMNPIMXTDZORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.